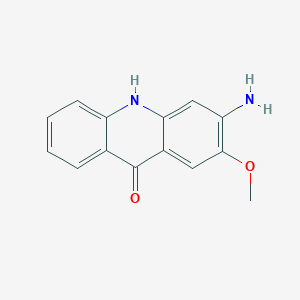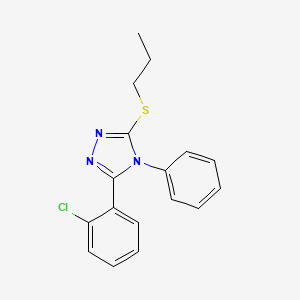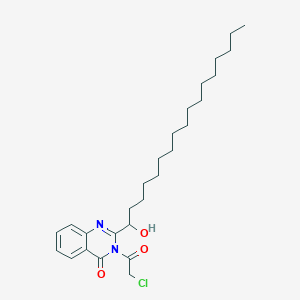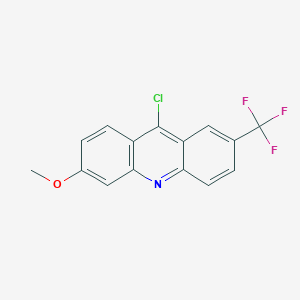
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound that belongs to the pyrazolone family It is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyrazolone ring. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Solvent: Ethanol or water
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazolone ring can be reduced under specific conditions to form pyrazolidinones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Substitution: Formation of 4-amino-2-methyl-1H-pyrazol-3(2H)-one or 4-mercapto-2-methyl-1H-pyrazol-3(2H)-one
Oxidation: Formation of 4-chloro-2-carboxy-1H-pyrazol-3(2H)-one or 4-chloro-2-formyl-1H-pyrazol-3(2H)-one
Reduction: Formation of 4-chloro-2-methyl-1H-pyrazolidin-3-one
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anti-inflammatory properties might involve the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazol-3(2H)-one: Lacks the methyl group at the 2-position.
2-Methyl-1H-pyrazol-3(2H)-one: Lacks the chlorine atom at the 4-position.
4-Bromo-2-methyl-1H-pyrazol-3(2H)-one: Contains a bromine atom instead of a chlorine atom at the 4-position.
Uniqueness
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and biological activity
Properties
CAS No. |
185451-44-9 |
|---|---|
Molecular Formula |
C4H5ClN2O |
Molecular Weight |
132.55 g/mol |
IUPAC Name |
4-chloro-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3 |
InChI Key |
YLCOBAGNOWFPFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)


![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)


![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)



![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)


